Empagliflozin - 864070-44-0

Empagliflozin

Catalog Number: EVT-288159
CAS Number: 864070-44-0
Molecular Formula: C23H27ClO7
Molecular Weight: 450.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Empagliflozin is classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. [, , , ] In scientific research, it serves as a valuable tool for investigating glucose metabolism, renal physiology, and potential therapeutic targets for various diseases, particularly diabetes and heart failure. [, , , , ]

Source and Classification

Empagliflozin is classified as a sodium-glucose co-transporter 2 inhibitor. It is derived from pyranosyl-oxy-substituted benzene derivatives and is known for its potent inhibitory effects on the sodium-glucose co-transporter 2 in both in vitro and in vivo settings. The compound was developed as part of efforts to enhance glycemic control in patients with type 2 diabetes and has been shown to improve cardiovascular outcomes in this population .

Synthesis Analysis

The synthesis of empagliflozin involves several steps, typically employing readily available starting materials. A notable method for its preparation includes the following steps:

  1. Starting Material: The synthesis begins with 5-bromo-2-chlorobenzoic acid.
  2. Formation of Key Intermediates:
    • Reacting 5-bromo-2-chlorobenzoic acid with anisole yields 5-bromo-2-chlorophenyl-4-methoxyphenyl-ketone.
    • This intermediate undergoes reduction to form 5-bromo-2-chloro-4'-methoxydiphenylmethane.
    • A coupling reaction between this intermediate and 2,3,4,6-O-tetrapivaloyl-alpha-D-bromo-glucopyranose produces another key intermediate.
    • Subsequent demethylation and ether formation with (S)-3-iodo-tetrahydrofuran yield empagliflozin .
Molecular Structure Analysis

Empagliflozin has a complex molecular structure that can be represented by the following chemical formula: C23_{23}H27_{27}Cl1_{1}O6_{6}. The compound features a benzene ring substituted with various functional groups, including a glucopyranosyl moiety.

Structural Characteristics:

  • Molecular Weight: Approximately 450.91 g/mol.
  • Functional Groups: It contains hydroxyl groups and ether linkages that play crucial roles in its biological activity.
  • Crystal Structure: Studies using X-ray crystallography have confirmed its three-dimensional arrangement in solid-state .
Chemical Reactions Analysis

Empagliflozin undergoes various chemical reactions during its synthesis and metabolism:

  1. Friedel-Crafts Acylation: This reaction is utilized to introduce acyl groups onto aromatic rings.
  2. Reduction Reactions: Key intermediates are often formed through reduction processes involving reducing agents such as aluminum chloride or magnesium.
  3. Coupling Reactions: These reactions are critical for forming larger molecular structures from smaller units, particularly in connecting the glucopyranosyl moiety to the benzene derivative .
Mechanism of Action

Empagliflozin operates primarily by inhibiting the sodium-glucose co-transporter 2 located in the proximal renal tubules. This inhibition leads to:

  • Increased Glucose Excretion: By blocking glucose reabsorption, empagliflozin promotes higher levels of glucose excretion through urine.
  • Lowered Blood Glucose Levels: The resultant decrease in blood glucose levels contributes to improved glycemic control in patients with type 2 diabetes.
  • Impact on Hepatic Metabolism: Recent studies indicate that empagliflozin may also affect hepatic gluconeogenesis and glycogenesis through modulation of key signaling pathways like AMPK/CREB/GSK3β .
Physical and Chemical Properties Analysis

Empagliflozin exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water but more soluble in organic solvents such as methanol and acetonitrile.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is reported to be around 200°C .

These properties are essential for understanding its behavior during formulation and administration.

Applications

Empagliflozin is primarily used as an antidiabetic medication. Its applications include:

  1. Management of Type 2 Diabetes Mellitus: It helps control blood sugar levels effectively when used alone or in combination with other antidiabetic agents.
  2. Cardiovascular Benefits: Clinical trials have demonstrated that empagliflozin can reduce cardiovascular risks in diabetic patients, making it a valuable option for those with comorbid conditions .
  3. Potential Renal Protective Effects: Emerging research suggests that it may have protective effects on renal function, which is crucial for diabetic patients who are at risk of kidney disease.
Mechanistic Foundations of Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition

Molecular Targets of Empagliflozin in Renal Glucose Homeostasis

Structural Basis of SGLT2 Binding Affinity and Selectivity

Empagliflozin exerts its effects by specifically inhibiting SGLT2, a high-capacity glucose transporter in the renal proximal tubule. Cryo-electron microscopy (cryo-EM) studies reveal that empagliflozin binds to the outward-open conformation of the SGLT2–MAP17 complex at 2.95 Å resolution [1] [9]. The inhibitor occupies both the glucose-binding site and the extracellular vestibule, with its glucoside moiety forming hydrogen bonds with residues Q457 and N151, while its lipophilic tail stabilizes the binding pocket via hydrophobic interactions with transmembrane helices TM1, TM2, and TM7 [9]. This binding locks SGLT2 in an outward-open state, preventing conformational changes necessary for glucose translocation.

Empagliflozin’s C-aryl glucoside structure confers metabolic stability over O-glucosides like phlorizin, which is susceptible to intestinal β-glucosidase degradation [9]. The chlorophenyl group enhances selectivity for SGLT2 over SGLT1 by optimizing steric complementarity with Val144 in SGLT2 (vs. bulkier Met146 in SGLT1) [3] [9]. Unlike phlorizin, which exhibits biphasic kinetics by binding both outward- and inward-facing conformations, empagliflozin’s binding is unidirectional, enhancing its inhibitory persistence [9].

Table 1: Structural Motifs of Empagliflozin and Their Roles in SGLT2 Binding

Structural MotifInteraction with SGLT2Functional Role
Glucopyranose ringHydrogen bonds with Gln457, Asn151Blocks glucose coordination site
Chlorophenyl groupHydrophobic packing with Val144, TM1/TM2Enhances SGLT2 selectivity
Ethoxy bridgeVan der Waals contacts with Phe98, Leu102Stabilizes outward-open conformation
Tetrahydrofuran ringOccupies extracellular vestibulePrevents Na+-induced conformational change

Pharmacodynamic Modulation of Proximal Tubular Glucose Reabsorption

SGLT2, localized to the S1/S2 segments of the proximal tubule, mediates 90% of renal glucose reabsorption. Empagliflozin inhibits glucose transport by competing with D-glucose for the substrate-binding site, with an IC50 of 3.1 nM [1] [10]. This inhibition reduces the renal threshold for glucose (RTG) from ~180 mg/dL to ~110 mg/dL, inducing dose-dependent glycosuria [3] [10]. At maximum inhibition, empagliflozin blocks 50–60% of filtered glucose load, excreting ~64 g/day in hyperglycemic patients [10].

Na+ binding at the Na2 site precedes glucose transport, stabilizing the outward-open conformation. Empagliflozin’s binding disrupts this sequence by preventing Na+-induced structural transitions. The MAP17 subunit augments SGLT2 activity by anchoring it to the apical membrane and facilitating glucose affinity, but empagliflozin’s efficacy is MAP17-independent [1] [9]. Residual glucose reabsorption (10–20%) occurs via SGLT1 in the S3 segment, explaining why empagliflozin does not cause complete glucosuria [3] [10].

Table 2: Pharmacodynamic Effects of Empagliflozin on Renal Glucose Handling

ParameterBaseline (Placebo)Empagliflozin 25 mg/dayMechanistic Basis
Renal Threshold for Glucose180 ± 10 mg/dL110 ± 8 mg/dL*SGLT2 blockade reducing glucose affinity
Fractional Glucose Excretion<0.1%40–50%*Inhibition of S1/S2 glucose reabsorption
Urinary Glucose Excretion<1 g/day64 ± 12 g/day*Reduced RTG and maximal transport (Tm)
SGLT1-Mediated Reabsorption10–20%50–60%*Adaptive compensation in S3 segment

*Data pooled from clinical pharmacodynamic studies [3] [10]

Comparative Selectivity Profiling Among SGLT2 Inhibitors

Differential Inhibition Ratios: SGLT2 vs. SGLT1/4/5/6

Empagliflozin exhibits the highest selectivity for SGLT2 among clinically approved inhibitors, with a SGLT2:SGLT1 inhibition ratio of 2,500:1 (vs. 1,200:1 for dapagliflozin and 200:1 for canagliflozin) [2] [8]. This is quantified by IC50 values: empagliflozin inhibits SGLT2 at 3.1 nM vs. SGLT1 at 8,300 nM, while canagliflozin inhibits SGLT2 at 4.4 nM and SGLT1 at 910 nM [4] [8]. Dual inhibitors like sotagliflozin (SGLT2 IC50 = 1.8 nM; SGLT1 IC50 = 36 nM) have ratios of ~20:1 [4].

SGLT3–6 are minimally affected: empagliflozin’s IC50 for SGLT4 (inositol transporter) exceeds 10,000 nM, and no significant inhibition occurs for SGLT5 (α-glucoside transporter) or SGLT6 (myo-inositol transporter) [8]. In contrast, canagliflozin inhibits SGLT4 at 545 nM, potentially influencing inositol homeostasis [4].

Table 3: Selectivity Profiles of SGLT2 Inhibitors

InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT2:SGLT1)SGLT4 Inhibition
Empagliflozin3.18,3002,500:1>10,000 nM (No inhibition)
Dapagliflozin1.21,4001,200:1>10,000 nM (No inhibition)
Canagliflozin4.4910200:1545 nM (Moderate inhibition)
Ertugliflozin1.61,9601,200:1>10,000 nM (No inhibition)
Sotagliflozin1.83620:1234 nM (Significant inhibition)

Implications of Selectivity for Off-Target Effects and Therapeutic Specificity

High SGLT2 selectivity minimizes gastrointestinal effects linked to SGLT1 inhibition (e.g., sotagliflozin-induced diarrhea due to intestinal glucose malabsorption) [4] [8]. Empagliflozin’s negligible SGLT1 activity prevents this, enhancing tolerability. However, dual SGLT1/2 inhibition may offer advantages in stroke reduction: meta-analyses show sotagliflozin lowers stroke risk by 22% (HR = 0.78; 95% CI: 0.64–0.94) vs. no effect with selective inhibitors, possibly via SGLT1-mediated neuroprotection [4] [7].

Cardioprotective mechanisms of empagliflozin (e.g., CaMKII inhibition, ketone body utilization) are SGLT2-independent. Structural repurposing studies show that modifying empagliflozin’s C2–OH group reduces SGLT2 affinity (IC50 > 100 nM) but enhances Na+/H+ exchanger 1 (NHE1) inhibition, retaining cardioprotection without glycosuria [6]. This confirms that empagliflozin’s cardiac benefits are dissociable from SGLT2 inhibition.

For renal outcomes, high SGLT2 selectivity optimizes glucose-dependent diuresis without activating SGLT4-mediated osmolyte transport, which may influence tubular inflammation [4] [8].

Properties

CAS Number

864070-44-0

Product Name

Empagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1

InChI Key

OBWASQILIWPZMG-QZMOQZSNSA-N

SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Solubility

Soluble in DMSO (50mg/mL)

Synonyms

1-chloro-4-(glucopyranos-1-yl)-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene
BI 10773
BI-10773
BI10773
empagliflozin
Jardiance

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.